2-Benzyloxy-5-(trifluoromethyl)-1-iodobenzene
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Overview
Description
2-Benzyloxy-5-(trifluoromethyl)-1-iodobenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, an iodine atom, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the use of Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate solvents and reagents is crucial to ensure the scalability and safety of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-5-(trifluoromethyl)-1-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can modify the trifluoromethyl group.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Benzyloxy-5-(trifluoromethyl)-1-iodobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique substituents make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzyloxy-5-(trifluoromethyl)-1-iodobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the trifluoromethyl group and the iodine atom. These substituents influence the reactivity of the compound, making it more susceptible to nucleophilic attack and facilitating various coupling reactions .
Comparison with Similar Compounds
Similar Compounds
1-Iodo-4-(trifluoromethyl)benzene: Lacks the benzyloxy group, making it less versatile in certain reactions.
1-(Benzyloxy)-4-(trifluoromethyl)benzene: Lacks the iodine atom, affecting its reactivity in substitution reactions.
Uniqueness
2-Benzyloxy-5-(trifluoromethyl)-1-iodobenzene is unique due to the combination of its substituents, which provide a balance of electron-withdrawing and electron-donating effects. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
Molecular Formula |
C14H10F3IO |
---|---|
Molecular Weight |
378.13 g/mol |
IUPAC Name |
2-iodo-1-phenylmethoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10F3IO/c15-14(16,17)11-6-7-13(12(18)8-11)19-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
IOVDKFYIIWLPLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)(F)F)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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